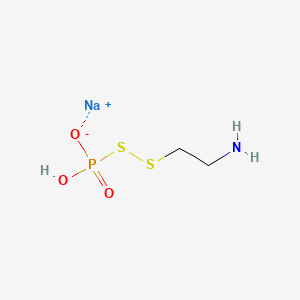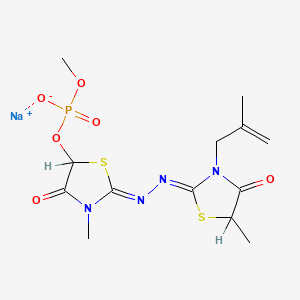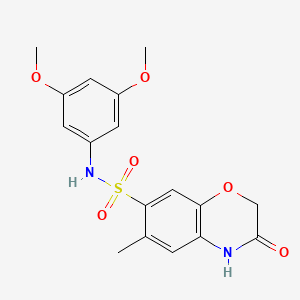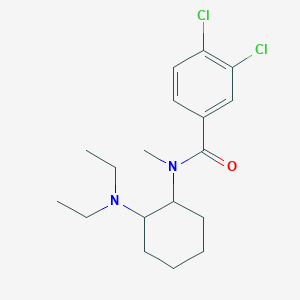
Aqv9XB7kfi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-49900: is a synthetic opioid analgesic that belongs to the class of non-fentanyl derived novel synthetic opioids. It is structurally similar to U-47700, another synthetic opioid. U-49900 is known for its potent analgesic effects and has been studied for its potential use in pain management. it has also been associated with significant risks, including toxicity and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of U-49900 involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of U-49900 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process also includes purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: U-49900 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions involving U-49900 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed: The major products formed from the reactions of U-49900 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, U-49900 is used as a reference compound for studying the structure-activity relationships of synthetic opioids. Researchers use it to understand how modifications to the chemical structure affect the compound’s potency and selectivity for opioid receptors .
Biology: In biological research, U-49900 is used to study the interactions between synthetic opioids and opioid receptors. It helps researchers understand the binding affinity and efficacy of these compounds at different receptor subtypes .
Medicine: Although U-49900 has not been approved for medical use, it is studied for its potential analgesic effects. Researchers investigate its pharmacokinetics, pharmacodynamics, and potential therapeutic applications in pain management .
Industry: In the pharmaceutical industry, U-49900 is used in the development of new synthetic opioids. It serves as a lead compound for designing and synthesizing novel analgesics with improved safety profiles .
Mechanism of Action
Mechanism: U-49900 exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, which is responsible for mediating analgesic effects. Upon binding, U-49900 activates the receptor, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception .
Molecular Targets and Pathways: The primary molecular target of U-49900 is the mu-opioid receptor. It also interacts with delta and kappa opioid receptors to a lesser extent. The activation of these receptors triggers intracellular signaling pathways that result in analgesia, sedation, and euphoria .
Comparison with Similar Compounds
U-47700: A structurally similar synthetic opioid with potent analgesic effects.
AH-7921: Another synthetic opioid with similar pharmacological properties.
MT-45: A synthetic opioid with a different chemical structure but similar effects.
Uniqueness of U-49900: U-49900 is unique due to its specific chemical structure, which contributes to its distinct pharmacological profile. It has a higher binding affinity for the mu-opioid receptor compared to some other synthetic opioids, making it a valuable compound for studying opioid receptor interactions and developing new analgesics .
Properties
Molecular Formula |
C18H26Cl2N2O |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3 |
InChI Key |
AXACJBKFKCCIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Synonyms |
3,4-dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide U-49900 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



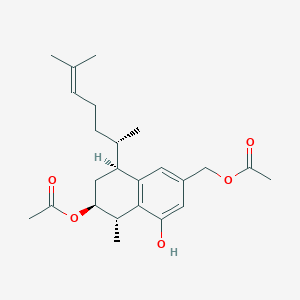
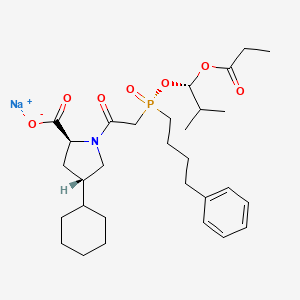
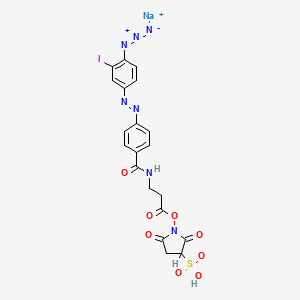
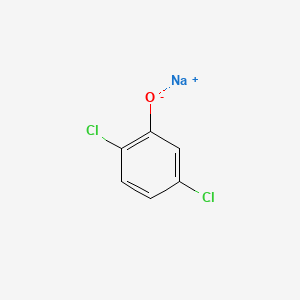
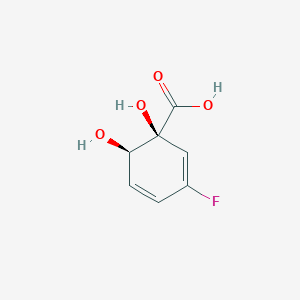


![sodium;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate](/img/structure/B1260765.png)
